molecular formula C24H23N3O B387965 (8E)-2-AMINO-6-ETHYL-4-PHENYL-8-(PHENYLMETHYLIDENE)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE

(8E)-2-AMINO-6-ETHYL-4-PHENYL-8-(PHENYLMETHYLIDENE)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE

Cat. No.: B387965
M. Wt: 369.5g/mol
InChI Key: MQLMQPAZKQROAZ-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8E)-2-AMINO-6-ETHYL-4-PHENYL-8-(PHENYLMETHYLIDENE)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core

Preparation Methods

The synthesis of (8E)-2-AMINO-6-ETHYL-4-PHENYL-8-(PHENYLMETHYLIDENE)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE typically involves the reaction of 3,5-bis[(E)-arylmethylidene]-tetrahydro-4(1H)-pyridinones with malononitrile . The reaction conditions often include the use of a base catalyst and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

(8E)-2-AMINO-6-ETHYL-4-PHENYL-8-(PHENYLMETHYLIDENE)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrano[3,2-c]pyridine derivatives, such as:

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5g/mol

IUPAC Name

(8E)-2-amino-8-benzylidene-6-ethyl-4-phenyl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C24H23N3O/c1-2-27-15-19(13-17-9-5-3-6-10-17)23-21(16-27)22(18-11-7-4-8-12-18)20(14-25)24(26)28-23/h3-13,22H,2,15-16,26H2,1H3/b19-13+

InChI Key

MQLMQPAZKQROAZ-CPNJWEJPSA-N

Isomeric SMILES

CCN1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4

SMILES

CCN1CC(=CC2=CC=CC=C2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4

Canonical SMILES

CCN1CC(=CC2=CC=CC=C2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4

Origin of Product

United States

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